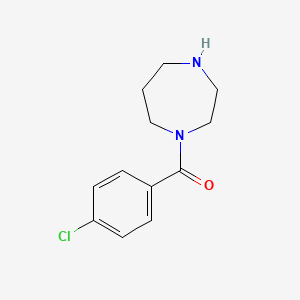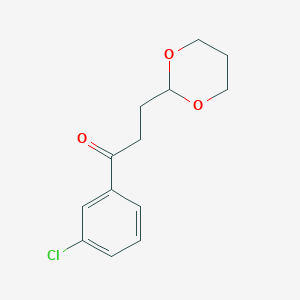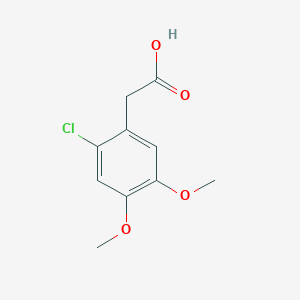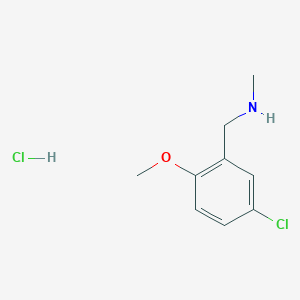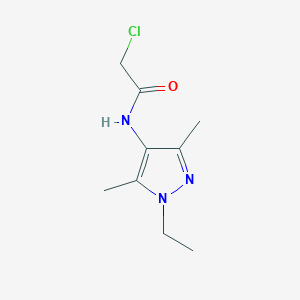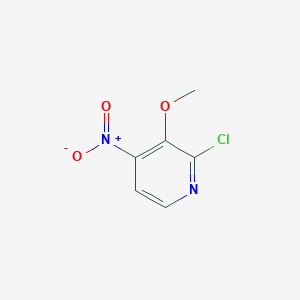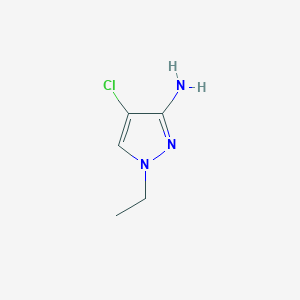
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
概要
説明
“N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” is a complex organic compound. It contains a thiazine ring, which is a six-membered cyclic structure containing four carbon atoms, one nitrogen atom, and one sulfur atom. The compound also has an amine (-NH2) group and a 2-chlorophenyl group attached to the thiazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazine ring, amine group, and 2-chlorophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of “N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” would be influenced by its functional groups. The amine group is typically a site of high reactivity in organic compounds, and the thiazine ring may also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Anti-Inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, related to the specified compound, have been explored for their anti-inflammatory properties. Specifically, these compounds have been evaluated as direct inhibitors of 5-lipoxygenase, an enzyme crucial in leukotriene synthesis, which plays a significant role in inflammatory diseases like asthma and rheumatoid arthritis. Optimization of these derivatives revealed potent anti-inflammatory activity, highlighting the therapeutic potential of this chemical structure in managing inflammation-related conditions (Suh, Yum, Cheon, & Cho, 2012).
Corrosion Inhibition
Thiazole derivatives, closely related to the chemical structure , have been studied for their efficacy as corrosion inhibitors, particularly for iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand the inhibition performance of these compounds, indicating their potential application in protecting metals from corrosion, which is vital in various industrial applications (Kaya et al., 2016).
Antiviral Activity
Synthesis and evaluation of derivatives similar to N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine have shown promising antiviral properties. Specifically, certain synthesized sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, suggesting the potential of such compounds in antiviral therapy (Chen et al., 2010).
Drug Transport Improvement
In addressing the challenges of low solubility and instability of thiazole derivatives, a novel complex involving β-cyclodextrin and thiazole was synthesized. This complex, coupled with gold nanoparticles, formed a ternary system that showed promise in enhancing the delivery of thiazole-based drugs, demonstrating an innovative approach to improving drug transport in therapeutic applications (Asela et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c11-8-4-1-2-5-9(8)13-10-12-6-3-7-14-10/h1-2,4-5H,3,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRWKTXNDSCUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368319 | |
| Record name | N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
CAS RN |
27779-16-4 | |
| Record name | N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



